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Compound of Interest

Compound Name: 4-Quinoxalin-2-ylphenol

Cat. No.: B378025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 4-Quinoxalin-2-ylphenol. Due to the limited availability of a complete

public dataset for this specific molecule, this guide presents expected spectroscopic values

derived from data on closely related quinoxaline and phenol derivatives, alongside detailed

experimental protocols for acquiring such data. This document is intended to serve as a

valuable resource for the characterization and analysis of 4-Quinoxalin-2-ylphenol and similar

compounds in a research and development setting.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data for the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 4-Quinoxalin-2-
ylphenol. These values are based on the analysis of similar compounds and established

spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Quinoxalin-2-ylphenol
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~9.5 - 10.0 s 1H Phenolic -OH

~9.2 s 1H H-3 (Quinoxaline ring)

~8.1 - 8.3 m 2H
H-5, H-8 (Quinoxaline

ring)

~7.8 - 8.0 m 2H
H-6, H-7 (Quinoxaline

ring)

~8.0 d 2H
H-2', H-6' (Phenolic

ring)

~7.0 d 2H
H-3', H-5' (Phenolic

ring)

Note: The exact chemical shifts are dependent on the solvent and concentration used. The

phenolic proton signal may be broad and its chemical shift can vary significantly.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Quinoxalin-2-ylphenol
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Chemical Shift (δ) ppm Assignment

~160 C-4' (Phenolic ring, C-OH)

~152 C-2 (Quinoxaline ring)

~145 C-8a (Quinoxaline ring)

~142 C-3 (Quinoxaline ring)

~141 C-4a (Quinoxaline ring)

~131 C-6, C-7 (Quinoxaline ring)

~130 C-2', C-6' (Phenolic ring)

~129 C-5, C-8 (Quinoxaline ring)

~128 C-1' (Phenolic ring)

~116 C-3', C-5' (Phenolic ring)

Note: Aromatic carbon signals typically appear in the 120-170 ppm range. The specific

assignments are predictive.[2][3][4][5][6]

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for 4-Quinoxalin-2-ylphenol

Wavenumber (cm⁻¹) Intensity Assignment

3550 - 3200 Strong, Broad
O-H stretch (phenolic, H-

bonded)

3100 - 3000 Medium C-H stretch (aromatic)

1620 - 1580 Medium C=N stretch (quinoxaline ring)

1600 - 1450 Medium to Strong C=C stretch (aromatic rings)

~1220 Strong C-O stretch (phenol)

900 - 675 Strong
C-H out-of-plane bend

(aromatic)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Benzene_and_Aromaticity/15.07%3A_Spectroscopy_of_Aromatic_Compounds
https://www.researchgate.net/file.PostFileLoader.html?id=54be98fed039b1875d8b45e7&assetKey=AS%3A273676291772416%401442260920395
https://pubs.rsc.org/en/content/articlelanding/1982/p1/p19820000357
https://www.che.hw.ac.uk/teaching/cheak2/Labapp3/files/13C-NMR-Handout.pdf
https://docbrown.info/page06/spectra2/phenol-nmr13c.htm
https://www.benchchem.com/product/b378025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b378025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The appearance of a broad O-H band is characteristic of phenols. The fingerprint region

(below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule.[7][8][9][10]

[11]

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 4-Quinoxalin-2-ylphenol

m/z Relative Intensity Assignment

222 High [M]⁺ (Molecular Ion)

194 Moderate [M-CO]⁺

129 Moderate [Quinoxaline]⁺ fragment

102 Moderate
Further fragmentation of

quinoxaline ring

77 Moderate [C₆H₅]⁺ fragment

Note: The molecular weight of 4-Quinoxalin-2-ylphenol (C₁₄H₁₀N₂O) is 222.24 g/mol . The

fragmentation pattern is predicted based on the stable quinoxaline and phenol moieties.[12][13]

Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the

spectroscopic data presented above.

Synthesis of 4-Quinoxalin-2-ylphenol
A common and effective method for the synthesis of quinoxaline derivatives is the

condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[14]

Materials:

o-phenylenediamine

4-hydroxy-α-oxo-benzeneacetaldehyde (or a suitable precursor)
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Ethanol or Acetic Acid (solvent)

Acid catalyst (e.g., a few drops of HCl or acetic acid, optional)

Procedure:

Dissolve equimolar amounts of o-phenylenediamine and the 1,2-dicarbonyl compound in a

suitable solvent (e.g., ethanol) in a round-bottom flask.

Add a catalytic amount of acid if required.

Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

The product may precipitate out of the solution. If so, collect the solid by filtration.

If the product does not precipitate, remove the solvent under reduced pressure.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain

pure 4-Quinoxalin-2-ylphenol.

NMR Spectroscopy
Instrumentation:

A 300 MHz or higher field NMR spectrometer.

Sample Preparation:[15]

Accurately weigh 5-10 mg of the purified 4-Quinoxalin-2-ylphenol for ¹H NMR, and 20-50

mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Acquire the ¹H NMR spectrum, typically with a 90° pulse and a sufficient number of scans to

achieve a good signal-to-noise ratio.

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required

compared to the ¹H spectrum.

FT-IR Spectroscopy
Instrumentation:

A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation (ATR Method):[16][17][18][19][20]

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 4-Quinoxalin-2-ylphenol powder directly onto the ATR

crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum.
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry
Instrumentation:

A mass spectrometer, for example, one with an Electron Ionization (EI) or Electrospray

Ionization (ESI) source.

Sample Preparation:

For EI-MS, a small amount of the solid sample can be introduced directly via a solids probe.

For ESI-MS, dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent

(e.g., methanol or acetonitrile). The solution can then be infused directly into the ion source.

Data Acquisition:[21][22]

Introduce the sample into the ion source.

In EI mode, the sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV).

In ESI mode, a high voltage is applied to the liquid sample to generate an aerosol of charged

droplets.

The resulting ions are accelerated into the mass analyzer, where they are separated based

on their mass-to-charge (m/z) ratio.

A mass spectrum is generated by plotting the relative abundance of ions as a function of

their m/z ratio.

Visualization
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Experimental Workflow: Synthesis of a Quinoxaline
Derivative
The following diagram illustrates a generalized workflow for the synthesis and purification of a

quinoxaline derivative, such as 4-Quinoxalin-2-ylphenol.
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Synthesis

Work-up & Purification

Spectroscopic Analysis

1. Reactants
(o-phenylenediamine & 1,2-dicarbonyl)

2. Dissolve in Solvent
(e.g., Ethanol)

3. Reflux
(with optional catalyst)

4. Cool to Room Temperature

Reaction Completion (TLC)

5. Filtration

6. Recrystallization

7. Dry Product

Pure 4-Quinoxalin-2-ylphenol

NMR IR MS

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis and analysis of 4-Quinoxalin-2-ylphenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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